

Independent Verification of Historical Vinbarbital Research: A Comparative Guide

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Compound of Interest

Compound Name: Vinbarbital

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This guide provides an objective comparison of the historical barbiturate sedative-hypnotic, **Vinbarbital**, with other relevant alternatives. Due to the limited availability of specific historical research and clinical trial data for **Vinbarbital**, this comparison relies on its documented pharmacological similarity to pentobarbital and contrasts it with data available for other barbiturates of the same era, such as phenobarbital and secobarbital. The experimental protocols described reflect the methodologies common during the mid-20th century when these drugs were actively investigated.

Pharmacological Overview

Vinbarbital, developed by Sharp and Dohme in 1939, is an intermediate-acting barbiturate derivative.^[1] Like other barbiturates, it was used as a daytime sedative and a nighttime hypnotic.^[2] Its therapeutic usefulness has been rated as relatively low, and it is no longer on the market.^[2] The primary mechanism of action for barbiturates is the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.^{[3][4]} This action leads to central nervous system depression, producing effects ranging from mild sedation to coma.^{[4][5]}

Comparative Efficacy and Safety Data

Direct quantitative comparisons of **Vinbarbital** with other barbiturates are scarce in publicly available historical literature. The following tables summarize representative data for other

barbiturates to provide a comparative context for the anticipated performance of an intermediate-acting barbiturate like **Vinbarbital**.

Table 1: Comparative Hypnotic Efficacy of Selected Barbiturates

Drug	Dosage	Key Efficacy Findings	Source
Pentobarbital	60 mg and 180 mg	Showed a positive dose-response relationship for hypnotic effect. 100 mg was significantly different from placebo.	[6]
Phenobarbital	80, 140, and 240 mg	Produced significant dose-related decreases in sleep latency and number of awakenings, along with increased total sleep time.	[7]
Secobarbital	100 mg	Effective for short-term use (up to 3 nights), decreasing total wake time by 43%. Lost much of its effectiveness with intermediate-term use (2 weeks), with only a 14% decrease in total wake time (not statistically significant).	[8]

Table 2: Comparative Safety and Side Effect Profile of Barbiturates

Adverse Effect	Pentobarbital	Phenobarbital	Secobarbital	General Barbiturate Profile
Drowsiness/Sedation	Reported.[6]	Caused residual sedation the following morning.[7]	Known to cause somnolence.[9]	A common side effect.[10]
Respiratory Depression	A known risk of overdose.	A known risk of overdose.	A known risk of overdose.	A primary risk of overdose, can lead to death.[5][11]
Dependence Potential	High.	High, with withdrawal risks.[12]	High, with psychological and physical dependence.[9]	High potential for dependence and abuse.[11]
Cognitive Impairment	Can impair judgment.	Caused impairment of cognitive performance.[7]	Can cause confusion and impaired motor functions.[9]	Impairment of memory and judgment are common.[5]
REM Sleep Reduction	Reduces time in REM sleep.	Highly sensitive, with high doses significantly decreasing REM density.[7]	Induced a slight decrease in REM sleep with short-term use.[8]	A known effect of barbiturate-induced sleep.[13]

Experimental Protocols of the Era

The evaluation of sedative-hypnotics during the mid-20th century typically involved a combination of preclinical animal studies and clinical trials in human subjects.

Preclinical Evaluation

- Animal Models: Primarily rodents (mice and rats) were used.

- Sedative Activity Assessment:
 - Open Field Test: This test was used to assess general locomotor activity. A decrease in movement and exploratory behavior after drug administration was indicative of sedation. [\[14\]](#)[\[15\]](#)
 - Hole-Board Test: This test measured the exploratory behavior of rodents by counting the number of head-dips into holes in a board. A reduction in head-dips suggested a sedative or anxiolytic effect.[\[14\]](#)
- Hypnotic Activity Assessment:
 - Potentiation of Barbiturate-Induced Sleeping Time: A test substance was administered prior to a standard dose of a short-acting barbiturate like hexobarbital or thiopental. An increase in the duration of sleep (loss of righting reflex) compared to the barbiturate alone indicated hypnotic potentiation.[\[14\]](#)[\[16\]](#)
- Motor Coordination Assessment:
 - Rota-rod Test: Animals were placed on a rotating rod, and the time they could remain on the rod before falling was measured. A decrease in performance indicated impaired motor coordination, a common side effect of sedative-hypnotics.[\[16\]](#)

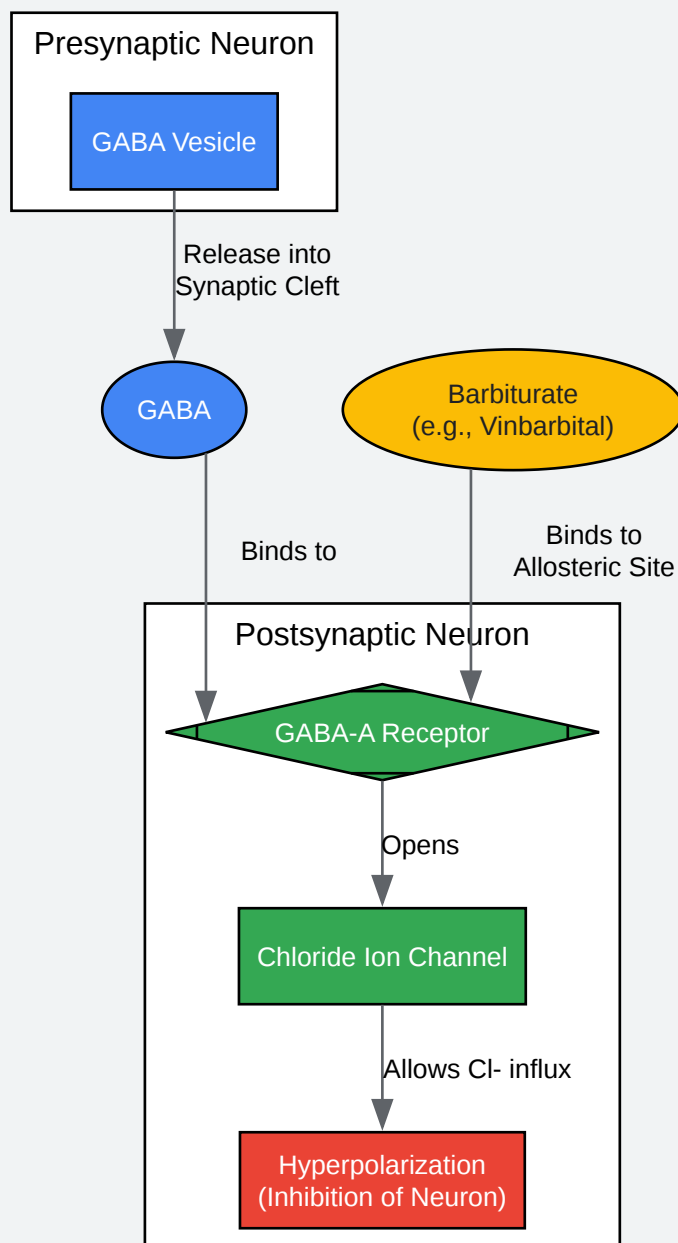
Clinical Evaluation

- Subjective Measures: Patient-reported outcomes were crucial. This included questionnaires about the quality of sleep, time to fall asleep (sleep latency), number of awakenings, and feelings of drowsiness or "hangover" the next day.[\[6\]](#)
- Objective Measures:
 - Electroencephalography (EEG): Sleep laboratory studies involving EEG were used to objectively measure sleep stages, including the amount of time spent in REM and slow-wave sleep.[\[7\]](#)[\[8\]](#)
 - Observation: Trained observers would record the time to sleep onset and the number and duration of awakenings throughout the night.

Visualizations

Signaling Pathway

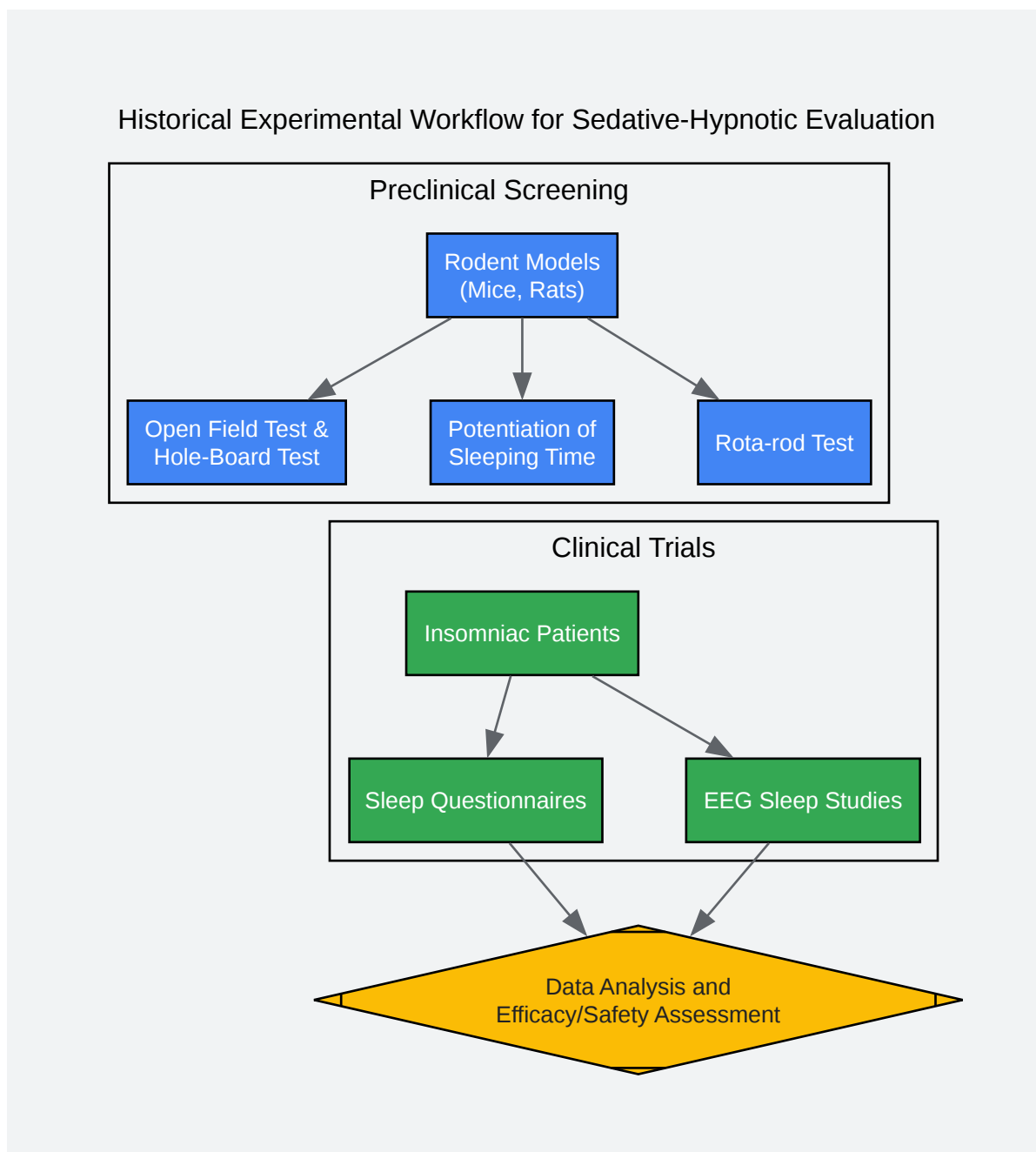
Mechanism of Action of Barbiturates on the GABA-A Receptor



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Caption: Barbiturates enhance GABAergic inhibition by binding to an allosteric site on the GABA-A receptor.

Experimental Workflow



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Caption: A typical workflow for evaluating sedative-hypnotics in the mid-20th century.

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